molecular formula C20H15N3OS B3724706 2-{1-PHENYL-3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

2-{1-PHENYL-3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

Cat. No.: B3724706
M. Wt: 345.4 g/mol
InChI Key: GLGYKOVJGQBRTC-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-Phenyl-3-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol is a complex organic compound that features a phenyl group, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Phenyl-3-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Phenyl and Thiophene Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final Assembly: The final step involves the coupling of the triazole intermediate with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated phenyl or thiophene derivatives.

Scientific Research Applications

2-{1-Phenyl-3-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its potential antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-{1-Phenyl-3-[(1E)-2-(furan-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol: Similar structure but with a furan ring instead of a thiophene ring.

    2-{1-Phenyl-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-{1-Phenyl-3-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol imparts unique electronic properties, making it particularly useful in materials science applications. The combination of the phenyl, thiophene, and triazole rings also provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

2-[2-phenyl-5-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-18-11-5-4-10-17(18)20-21-19(13-12-16-9-6-14-25-16)22-23(20)15-7-2-1-3-8-15/h1-14,24H/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGYKOVJGQBRTC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C=CC3=CC=CS3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)/C=C/C3=CC=CS3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-PHENYL-3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Reactant of Route 2
2-{1-PHENYL-3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Reactant of Route 3
Reactant of Route 3
2-{1-PHENYL-3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Reactant of Route 4
2-{1-PHENYL-3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Reactant of Route 5
Reactant of Route 5
2-{1-PHENYL-3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Reactant of Route 6
2-{1-PHENYL-3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.